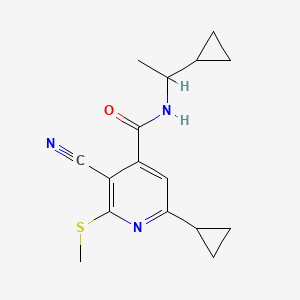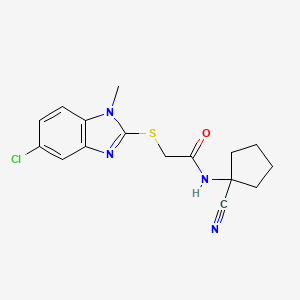![molecular formula C6H10BrN3 B2480394 N-[(4-Brom-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamin CAS No. 1006471-52-8](/img/structure/B2480394.png)
N-[(4-Brom-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine is a useful research compound. Its molecular formula is C6H10BrN3 and its molecular weight is 204.071. The purity is usually 95%.
BenchChem offers high-quality N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von 1,4’-Bipyrazolen
“N-[(4-Brom-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamin” kann als Ausgangsstoff für die Synthese von 1,4’-Bipyrazolen verwendet werden . Bipyrazole sind wichtige heterocyclische Verbindungen, die aufgrund ihrer vielfältigen biologischen Aktivitäten ausgiebig untersucht wurden.
Herstellung von festen Hexakoordinationskomplexen
Diese Verbindung kann auch zur Herstellung von festen Hexakoordinationskomplexen durch Reaktion mit Dimethyl- und Divinyl-Zinnchlorid verwendet werden . Diese Komplexe haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Katalyse, Magnetismus und Materialwissenschaften.
Entwicklung neuer Medikamente
Imidazol, eine ähnliche Verbindung, ist zu einem wichtigen Synthon bei der Entwicklung neuer Medikamente geworden . Aufgrund der strukturellen Ähnlichkeit könnte “this compound” möglicherweise auf ähnliche Weise verwendet werden.
Antileishmaniale und antimalarielle Bewertung
Einige Derivate dieser Verbindung haben eine potente in-vitro-Antipromastigotenaktivität gezeigt, die für die Entwicklung von Antileishmanial- und Antimalariamitteln nützlich sein könnte .
Synthese von biologisch aktiven Verbindungen
“this compound” kann zur Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen, einschließlich Inhibitoren, verwendet werden . Diese Inhibitoren können zur Behandlung verschiedener Krankheiten eingesetzt werden.
Molekularsimulationsstudien
Diese Verbindung kann in molekularen Simulationsstudien verwendet werden, um die potente in-vitro-Antipromastigotenaktivität bestimmter Verbindungen zu rechtfertigen . Solche Studien sind entscheidend für die Medikamentenfindung und -entwicklung.
Eigenschaften
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-8-3-6-5(7)4-10(2)9-6/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXADAMCKVYOTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
![12-(1H-indole-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2480316.png)

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2480323.png)




![N'-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2480329.png)
![5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2480330.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)
